N-Propyl DL-Z-Phenylalaninamide
Overview
Description
N-Propyl DL-Z-Phenylalaninamide: is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzyl group, a phenyl group, and a propylcarbamoyl group attached to an ethylcarbamate backbone
Mechanism of Action
Target of Action
Compounds with similar structures, such as carbamates, are known to inhibit enzymes like acetylcholinesterase .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Carbamates generally affect the cholinergic pathways by inhibiting acetylcholinesterase .
Pharmacokinetics
Carbamates are generally well absorbed and widely distributed in the body .
Result of Action
Inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of muscarinic and nicotinic receptors, resulting in various physiological effects .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the stability and activity of many drugs .
Biochemical Analysis
Biochemical Properties
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively . The inhibition of these enzymes leads to an accumulation of acetylcholine and butyrylcholine, which can affect neurotransmission and muscle function. Additionally, Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate interacts with other biomolecules such as cathepsin F and cruzipain, influencing their activity and potentially affecting cellular processes .
Cellular Effects
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate has been observed to impact various types of cells and cellular processes. In neuronal cells, it can alter neurotransmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This can enhance synaptic transmission but may also cause overstimulation and toxicity at high concentrations. In muscle cells, the compound’s effect on butyrylcholinesterase can influence muscle contraction and relaxation. Furthermore, Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function and viability .
Molecular Mechanism
The molecular mechanism of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate involves its binding interactions with specific enzymes and proteins. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their catalytic activity. This inhibition prevents the hydrolysis of acetylcholine and butyrylcholine, leading to their accumulation in the synaptic cleft. Additionally, Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions. Long-term exposure to Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate has been associated with changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic processes. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies .
Dosage Effects in Animal Models
The effects of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate vary with different dosages in animal models. At low to moderate doses, the compound can enhance neurotransmission and muscle function by inhibiting acetylcholinesterase and butyrylcholinesterase. At high doses, it can cause toxicity and adverse effects, including overstimulation of the nervous system, muscle spasms, and potential organ damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxic effects become pronounced .
Metabolic Pathways
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes hydrolysis by esterases, leading to the formation of benzyl alcohol and other metabolites. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The interaction of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate with metabolic enzymes highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in various tissues, including the brain, muscles, and liver. Its distribution is influenced by factors such as lipid solubility, molecular size, and the presence of transport proteins. The ability of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate to cross the blood-brain barrier and its accumulation in the brain are particularly relevant for its effects on neurotransmission and central nervous system function .
Subcellular Localization
Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. Its presence in the cytoplasm allows it to interact with cytoplasmic enzymes and proteins, influencing cellular processes such as signal transduction, metabolism, and gene expression. The subcellular localization of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate is crucial for understanding its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl DL-Z-Phenylalaninamide typically involves the reaction of benzyl chloroformate with N-(2-phenyl-1-(propylcarbamoyl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: N-Propyl DL-Z-Phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
N-Propyl DL-Z-Phenylalaninamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate
- Benzyl N-[2-phenyl-1-(methylcarbamoyl)ethyl]carbamate
- Benzyl N-[2-phenyl-1-(ethylcarbamoyl)ethyl]carbamate
Uniqueness: N-Propyl DL-Z-Phenylalaninamide is unique due to the presence of the propylcarbamoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which can influence the compound’s reactivity and interactions with molecular targets.
Properties
IUPAC Name |
benzyl N-[1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKJFWSBACSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.